4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative featuring a complex substitution pattern. Its structure includes:
- 4-(4-Ethoxy-2-methylbenzoyl): A benzoyl group substituted with an ethoxy (OCH₂CH₃) at position 4 and a methyl (CH₃) at position 2.
- 5-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 5.
- 1-(Pyridin-3-ylmethyl): A pyridine-containing methyl group at position 1.
- 3-Hydroxy: A hydroxyl group at position 3.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-4-33-21-11-12-22(18(3)14-21)25(30)23-24(20-9-7-17(2)8-10-20)29(27(32)26(23)31)16-19-6-5-13-28-15-19/h5-15,24,30H,4,16H2,1-3H3/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYADNSIRLODLS-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 4-ethoxy-2-methylbenzoic acid and 4-methylbenzaldehyde, followed by their condensation with pyridine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it valuable for creating more complex molecules. The compound can undergo reactions such as oxidation, reduction, and substitution, which are essential in synthetic organic chemistry.
Biology
In biological research, the compound is investigated for its potential interactions with biological targets. Its structural characteristics suggest possible activities against specific enzymes or receptors, making it a candidate for drug discovery and development. Preliminary studies indicate that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Medicine
The therapeutic potential of this compound is notable, particularly in the context of cancer research. Related compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties. The presence of aromatic rings enhances its interaction with biological macromolecules, potentially leading to apoptosis in malignant cells.
Industry
In industrial applications, this compound could be utilized in the synthesis of specialty chemicals and polymers due to its unique reactivity and structural features. Its ability to undergo multiple chemical transformations makes it suitable for producing materials with specific properties.
Study on Structural Analogues
Research has explored the biological activity of structural analogues of this compound, revealing that modifications in functional groups significantly influence their antimicrobial and cytotoxic properties. This underscores the importance of structural features in determining biological activity.
Molecular Docking Studies
Computational docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression. Enhanced binding affinity has been observed due to specific interactions between the compound's functional groups and target enzyme active sites.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Yield :
- Bulky groups (e.g., 2,4-bis(trifluoromethyl)phenyl in Compound 26) reduce synthetic yields (21%), likely due to steric hindrance during cyclization .
- Electron-donating groups (e.g., 4-tert-butylphenyl in Compound 20) improve yields (62%), possibly by stabilizing intermediates .
Melting Points and Stability :
- Higher melting points (e.g., 263–265°C for Compound 20) correlate with rigid, planar aromatic substituents that enhance crystalline packing .
- Fluorinated analogs (Compounds 23, 26) exhibit lower melting points, suggesting reduced crystallinity due to disrupted symmetry .
Role of Pyridinylmethyl vs. Hydroxypropyl :
- The target compound’s pyridinylmethyl group may enhance solubility in polar solvents compared to the hydroxypropyl groups in analogs .
Biological Activity
The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative belonging to the class of pyrrolones. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Characteristics
The chemical structure of the compound can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Weight | 442.51 g/mol |
| Molecular Formula | C27H26N2O4 |
| LogP | 4.0279 |
| Polar Surface Area | 61.468 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics like ciprofloxacin and ketoconazole .
Antiviral Activity
Research into N-heterocycles has revealed their potential as antiviral agents. Compounds structurally related to the target molecule have shown promising activity against viruses such as HIV and HSV-1. For example, some pyrazole derivatives exhibited EC50 values significantly lower than traditional antiviral drugs, indicating a strong inhibitory effect on viral replication .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been highlighted in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation. The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can enhance anti-inflammatory efficacy .
Case Studies
Several case studies have focused on the biological activity of related compounds:
-
Antimicrobial Efficacy :
- A study evaluated a series of pyrrolone derivatives against multiple bacterial strains and reported significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL.
- Antiviral Screening :
-
Inhibition of Inflammatory Mediators :
- A recent investigation showed that a structurally similar compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
